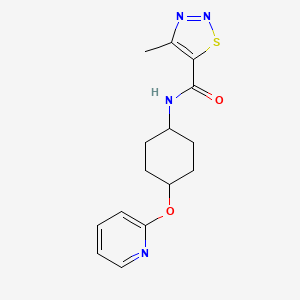

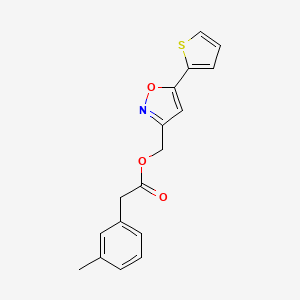

![molecular formula C8H12O3 B2741286 5-Oxaspiro[3.4]octane-3-carboxylic acid CAS No. 2309467-97-6](/img/structure/B2741286.png)

5-Oxaspiro[3.4]octane-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Oxaspiro[3.4]octane-3-carboxylic acid, also known as OSCA, is a bicyclic lactone compound that has been gaining attention in the scientific community due to its potential applications in various fields. OSCA has a unique molecular structure that makes it an interesting compound for research, particularly in the areas of pharmaceuticals and materials science.

Applications De Recherche Scientifique

Novel Spirocycles for Drug Discovery

Researchers have synthesized new classes of thia/oxa-azaspiro[3.4]octanes, designed as multifunctional, structurally diverse modules for drug discovery applications. These novel spirocycles were created through robust, step-economic routes, including enantioselective approaches, highlighting their potential as versatile scaffolds in medicinal chemistry (Li, Rogers-Evans, & Carreira, 2013).

Enzymatic Reactivity and Stereochemistry

The stereochemistry of spiroepoxides, such as the 1-oxaspiro[2.5]octane moiety, plays a crucial role in biological activity, with O-axial C3 epimers showing a preference in biological reactions. The yeast epoxide hydrolase (YEH) from Rhodotorula glutinis was found to hydrolyze O-axial C3 epimers of various 1-oxaspiro[2.5]octanes faster than their O-equatorial counterparts, demonstrating the enzyme's effectiveness in enzymatic detoxification of spiroepoxides (Weijers, Könst, Franssen, & Sudhölter, 2007).

Heterospirocyclic Compounds in Peptide Synthesis

The synthesis of heterospirocyclic compounds, such as methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate, has been explored for their application as novel dipeptide synthons. These compounds have been successfully used in the synthesis of complex peptides, demonstrating their potential as building blocks in peptide synthesis (Suter, Stoykova, Linden, & Heimgartner, 2000).

Spirocyclic Compounds as Corrosion Inhibitors

Spirocyclic compounds have been evaluated for their effectiveness as corrosion inhibitors for mild steel in acidic conditions. The study demonstrated that certain spirocyclic derivatives are effective in preventing corrosion, suggesting their potential use in materials science and engineering (Chafiq et al., 2020).

Synthesis and Structural Analysis

The synthesis and structural analysis of spirocyclic compounds, including 5-oxa-2,6-diazaspiro[3.4]octan-1-one derivatives, have been explored, providing insights into the stereochemical and conformational properties of these molecules. This research contributes to a deeper understanding of spirocyclic compounds' chemical behavior and potential applications in various fields (Chiaroni et al., 2000).

Propriétés

IUPAC Name |

5-oxaspiro[3.4]octane-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c9-7(10)6-2-4-8(6)3-1-5-11-8/h6H,1-5H2,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBODOSBNWMUOPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC2C(=O)O)OC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Oxaspiro[3.4]octane-3-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(4-Chlorophenyl)-2-[(4-chlorophenyl)methylsulfanyl]pyridine-3-carbonitrile](/img/structure/B2741210.png)

![(2Z)-2-[(2-chloro-4-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2741212.png)

![3-Iodo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B2741213.png)

![5-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-1H-imidazole-4-carboxylic acid](/img/structure/B2741214.png)

![4,7-dimethyl-6H-purino[7,8-a]imidazole-1,3-dione](/img/structure/B2741218.png)

![2-Formyl-3,5-dimethyl-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2741219.png)

![(2Z)-2-[(2-chloro-4-methylphenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2741225.png)